molecular formula C7H4BrClN2 B11874258 8-Bromo-4-chloropyrrolo[1,2-A]pyrazine

8-Bromo-4-chloropyrrolo[1,2-A]pyrazine

Cat. No.: B11874258
M. Wt: 231.48 g/mol
InChI Key: UNFVIJDILRAKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 8-Bromo-4-chloropyrrolo[1,2-A]pyrazine can be achieved through various synthetic routes. One common method involves the cross-coupling of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired pyrrolo[1,2-A]pyrazine derivative .

Chemical Reactions Analysis

8-Bromo-4-chloropyrrolo[1,2-A]pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include cesium carbonate (Cs₂CO₃), dimethyl sulfoxide (DMSO), and various acyl (bromo)acetylenes . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloropyrrolo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. the exact mechanisms and molecular targets are still under investigation, and further research is needed to fully elucidate its mode of action .

Comparison with Similar Compounds

8-Bromo-4-chloropyrrolo[1,2-A]pyrazine can be compared with other pyrrolo[1,2-A]pyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

8-bromo-4-chloropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C7H4BrClN2/c8-5-1-2-11-6(5)3-10-4-7(11)9/h1-4H

InChI Key

UNFVIJDILRAKFO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=CC2=C1Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.